3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is a derivative of oxolanone, characterized by the presence of an acetyl group and a prop-2-enoxymethyl group attached to the oxolanone ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of oxolanone derivatives with acetylating agents and prop-2-enoxymethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The prop-2-enoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxolanone derivatives.
Scientific Research Applications
3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The prop-2-enoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-3-(prop-2-en-1-yl)oxolan-2-one: Similar structure but with a different substituent on the oxolanone ring.
3-Acetyl-5-(prop-2-ynoxymethyl)oxolan-2-one: Similar structure with a prop-2-ynoxymethyl group instead of prop-2-enoxymethyl.
Uniqueness
The presence of both acetyl and prop-2-enoxymethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
72269-65-9 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-acetyl-5-(prop-2-enoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C10H14O4/c1-3-4-13-6-8-5-9(7(2)11)10(12)14-8/h3,8-9H,1,4-6H2,2H3 |
InChI Key |
LDUCJUWVVJOBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(OC1=O)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.